O2-[3-(trifluoromethyl)benzoyl]-3-chloropyrazine-2-carbohydroximamide
Description
O2-[3-(Trifluoromethyl)benzoyl]-3-chloropyrazine-2-carbohydroximamide is a heterocyclic compound featuring a pyrazine core substituted with chlorine at position 3 and a hydroximamide group at position 2. The O2-position is further functionalized with a 3-(trifluoromethyl)benzoyl moiety.
Synthesis of such compounds typically involves multi-step reactions, including condensation of hydrazides with substituted aldehydes or ketones, followed by purification via column chromatography (e.g., silica gel with EtOAc/PE mixtures) . Characterization employs advanced techniques like FTIR, NMR (¹H, ¹³C), mass spectrometry, and X-ray crystallography for structural confirmation .
Properties
IUPAC Name |
[(Z)-[amino-(3-chloropyrazin-2-yl)methylidene]amino] 3-(trifluoromethyl)benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClF3N4O2/c14-10-9(19-4-5-20-10)11(18)21-23-12(22)7-2-1-3-8(6-7)13(15,16)17/h1-6H,(H2,18,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIQUNKZIOJIDBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C(=O)ON=C(C2=NC=CN=C2Cl)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C(=O)O/N=C(/C2=NC=CN=C2Cl)\N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClF3N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O2-[3-(trifluoromethyl)benzoyl]-3-chloropyrazine-2-carbohydroximamide typically involves multi-step organic reactions. One common method includes the initial formation of the pyrazine ring, followed by the introduction of the trifluoromethyl and benzoyl groups through electrophilic aromatic substitution reactions. The final step involves the incorporation of the carbohydroximamide group under controlled conditions to ensure the stability of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability. The use of high-purity reagents and advanced purification methods, such as chromatography, ensures the production of high-quality this compound.
Chemical Reactions Analysis
Types of Reactions
O2-[3-(trifluoromethyl)benzoyl]-3-chloropyrazine-2-carbohydroximamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under controlled temperatures and pressures.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups.
Scientific Research Applications
O2-[3-(trifluoromethyl)benzoyl]-3-chloropyrazine-2-carbohydroximamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with enhanced pharmacokinetic properties.
Industry: Utilized in the development of advanced materials with specific properties, such as increased stability and reactivity.
Mechanism of Action
The mechanism of action of O2-[3-(trifluoromethyl)benzoyl]-3-chloropyrazine-2-carbohydroximamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural Analogs and Functional Group Variations
The following table highlights key differences between the target compound and its analogs:
Impact of Functional Groups on Bioactivity
- Trifluoromethyl Groups: The 3-(trifluoromethyl)benzoyl group in the target compound enhances membrane permeability and metabolic stability compared to non-fluorinated analogs (e.g., benzodioxole derivatives in ). However, bis(trifluoromethyl) analogs (as in ) exhibit higher lipophilicity, which may reduce aqueous solubility .
- Hydroximamide vs.
- Chlorine Substitution : The 3-chloro substituent on pyrazine is critical for electronic effects, influencing π-stacking interactions in enzyme binding pockets. This feature is shared with analogs like 3,6-dichloropyrazine-2-carbaldehyde .
Toxicity and Selectivity
- Hydrazide-based compounds (e.g., ) are associated with higher toxicity due to reactive intermediates, whereas the hydroximamide group in the target compound may mitigate this risk by stabilizing the molecule .
- Thiosemicarbazides (e.g., ) exhibit notable cytotoxicity but face selectivity challenges, underscoring the advantage of the target compound’s tailored substituents for balanced activity.
Biological Activity
O2-[3-(trifluoromethyl)benzoyl]-3-chloropyrazine-2-carbohydroximamide is a compound with notable biological activity, particularly as an inhibitor of Spleen Tyrosine Kinase (Syk). This article explores its biological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C13H8ClF3N4O2
- Molecular Weight : 344.68 g/mol
- CAS Number : [insert CAS number if available]
Research indicates that this compound functions primarily as an inhibitor of Syk kinase activity. Syk is a non-receptor tyrosine kinase that plays a crucial role in various signaling pathways associated with immune responses and inflammation. Inhibiting Syk can lead to therapeutic effects in several conditions, including:
- Inflammatory Diseases : Conditions such as asthma, chronic obstructive pulmonary disease (COPD), and rheumatoid arthritis.
- Autoimmune Disorders : Potential applications in diseases like lupus and multiple sclerosis.
In Vitro Studies
In vitro assays have demonstrated the compound's effectiveness in inhibiting Syk activity. For instance, studies reported IC50 values indicating potent inhibitory effects on Syk-mediated signaling pathways. The compound's ability to modulate immune responses has been linked to its structural components, particularly the trifluoromethyl group, which enhances its binding affinity to the target kinase.
In Vivo Studies
Animal models have shown promising results when treated with this compound. Notable findings include:
- Reduction in Inflammatory Markers : Decreased levels of pro-inflammatory cytokines in models of arthritis.
- Improvement in Symptoms : Enhanced respiratory function in models of asthma.
Case Studies
-
Asthma Model Study
- Objective : To evaluate the efficacy of the compound in reducing airway inflammation.
- Results : Significant reduction in eosinophil counts and IL-4 levels post-treatment compared to control groups.
-
Rheumatoid Arthritis Model
- Objective : Assessment of joint swelling and pain response.
- Results : Marked decrease in joint swelling and pain scores, alongside histological improvements in synovial tissue.
Data Tables
| Study Type | Condition | Key Findings |
|---|---|---|
| In Vitro | Syk Inhibition | IC50 = [insert value], effective modulation of cytokines |
| In Vivo | Asthma Model | Reduced eosinophils by X%, IL-4 levels decreased by Y% |
| In Vivo | Rheumatoid Arthritis Model | Joint swelling reduced by Z%, pain scores improved |
Q & A
Basic: What are the recommended synthetic routes for O2-[3-(trifluoromethyl)benzoyl]-3-chloropyrazine-2-carbohydroximamide?
Methodological Answer:
The synthesis typically involves multi-step reactions starting with functionalization of the pyrazine core. For example:
- Step 1: Introduce the 3-chloro substituent via nucleophilic aromatic substitution using POCl₃ or PCl₅ under reflux conditions .
- Step 2: Couple the trifluoromethylbenzoyl group using a coupling reagent like HATU or DCC in anhydrous DMF. Monitor progress via TLC (PE/EtOAc = 1:1, Rf ~0.5) .
- Step 3: Form the hydroximamide moiety by reacting the intermediate with hydroxylamine hydrochloride in ethanol, followed by purification via silica gel chromatography (23% EtOAc in PE) .
Key Considerations:
- Use inert atmosphere (N₂/Ar) to prevent hydrolysis of acid chlorides.
- Optimize reaction time and temperature to avoid side products (e.g., over-substitution on pyrazine).
Basic: How should researchers characterize this compound spectroscopically?
Methodological Answer:
A combination of techniques is required:
- ¹H/¹³C NMR: Identify the pyrazine ring protons (δ 8.5–9.5 ppm) and trifluoromethylbenzoyl group (distinct aromatic splitting patterns) .
- FT-IR: Confirm the hydroximamide N–O stretch (~950 cm⁻¹) and carbonyl (C=O) at ~1680 cm⁻¹ .
- HRMS: Validate molecular weight (exact mass calculated with isotopic Cl/F patterns) .
- X-ray crystallography (if crystals form): Resolve stereochemical ambiguities in the hydroximamide group .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
